![molecular formula C18H14N4O2S B14326670 5,5'-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) CAS No. 104651-24-3](/img/structure/B14326670.png)
5,5'-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) is a heterocyclic compound belonging to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms. This compound is known for its diverse applications in medicinal chemistry, agriculture, and materials science due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) typically involves the cyclocondensation of arylamidoximes with aldehydes. One common method includes the reaction of arylamidoximes with formaldehyde in the presence of a sulfur source, such as thiourea, under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Applications De Recherche Scientifique
5,5’-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Potential use in the development of anti-cancer and anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of 5,5’-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: A simpler oxadiazole derivative with similar antimicrobial properties.
1,3,4-Oxadiazole: Another oxadiazole isomer with distinct chemical reactivity and applications.
Thiadiazole: A sulfur-containing analog with comparable biological activities.
Uniqueness
5,5’-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) stands out due to its dual oxadiazole rings connected by a sulfur bridge, which imparts unique electronic and steric properties. This structural feature enhances its stability and reactivity, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
104651-24-3 |
|---|---|
Formule moléculaire |
C18H14N4O2S |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
3-phenyl-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H14N4O2S/c1-3-7-13(8-4-1)17-19-15(23-21-17)11-25-12-16-20-18(22-24-16)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
AQJOHNNLCRGTSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC(=N2)CSCC3=NC(=NO3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


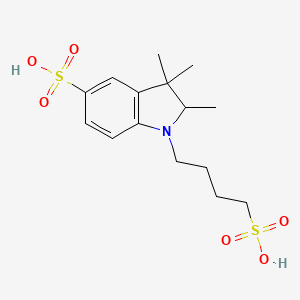
![[2-(Cyclopent-1-en-1-yl)ethenyl]benzene](/img/structure/B14326611.png)
![8,8-Dimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14326612.png)
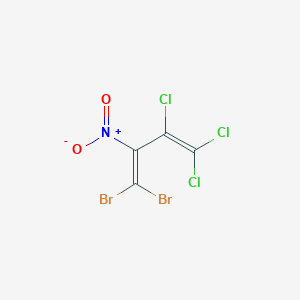
![3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14326625.png)
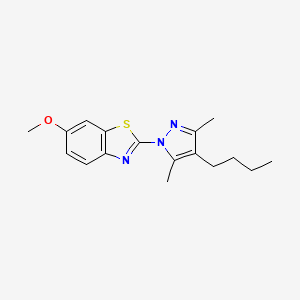
![3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14326635.png)

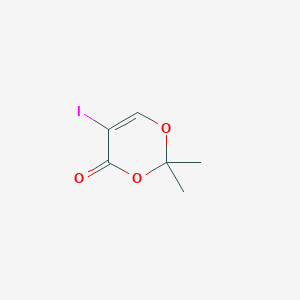
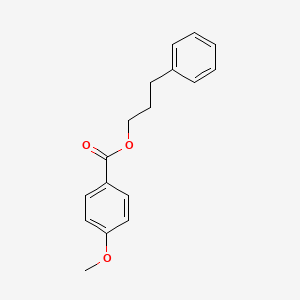

![Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-](/img/structure/B14326669.png)


